molecular formula C20H27NO5S B2365803 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1795299-39-6

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2365803
CAS No.: 1795299-39-6
M. Wt: 393.5
InChI Key: INYBQHYNYVTIDH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by:

  • A benzenesulfonamide core substituted with methoxy (4-position) and methyl groups (3,5-positions).
  • A branched ethyl chain attached to the sulfonamide nitrogen, featuring a p-tolyl (4-methylphenyl) group and a 2-hydroxyethoxy moiety.

Its structure combines hydrophilicity (via the hydroxyethoxy group) and lipophilicity (via aromatic substituents), making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBQHYNYVTIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C20H27NO5S. It is characterized by its unique structure, which includes a hydroxyethoxy group and a methoxy-substituted aromatic system. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
  • Purity : Typically ≥95%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.

Antimicrobial Activity

Research indicates that sulfonamide compounds often exhibit antimicrobial properties. A study conducted on related sulfonamides demonstrated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides have been shown to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell migration. In vitro studies suggest that this compound may inhibit the activation of NF-kB, a key regulator in inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the effectiveness against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control.
    • : Suggests potential for development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Activity :
    • Objective : Assess the impact on TNF-alpha production in macrophages.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A marked reduction in TNF-alpha levels was observed.
    • : Indicates potential therapeutic applications in inflammatory diseases.

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against S. aureus
Anti-inflammatoryReduced TNF-alpha production in macrophages
CytotoxicityLow cytotoxicity observed in normal cell lines

Comparison with Similar Compounds

Bis-sulfonamide Derivatives

Example Compound : 4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide (Compound 11, )

Property Target Compound Compound 11
Molecular Weight ~405.5 g/mol (calculated) 452.5 g/mol (reported)
Functional Groups Single sulfonamide, hydroxyethoxy Bis-sulfonamide, ethylenedioxy chain
Hydrophilicity Moderate (hydroxyethoxy enhances) Lower (longer ethylene glycol chain)
Synthesis Complexity Moderate High (bis-sulfonylation required)

Key Differences :

Fluorinated Sulfonamides

Example Compound: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide (, CAS 73772-33-5)

Property Target Compound Fluorinated Analog
Fluorination None Fully fluorinated alkyl chain
LogP (estimated) ~2.8 ~4.5 (highly lipophilic)
Biocompatibility Likely higher (no PFAS concerns) Lower (persistent environmental risk)

Key Differences :

  • Fluorinated analogs exhibit enhanced chemical stability but raise environmental and toxicity concerns due to PFAS (per- and polyfluoroalkyl substances) characteristics .
  • The target compound’s hydroxyethoxy group offers better aqueous solubility, making it preferable for pharmaceutical formulations.

Double Sulfonamides

Example Compound : N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

Property Target Compound Double Sulfonamide
Sulfonamide Count 1 2 (dual sulfonyl groups)
Aromatic Substitution p-Tolyl, methoxy, methyl 2,3-Dimethylphenyl, fluoro
Bioactivity Not reported Potential for dual-target inhibition

Key Differences :

  • The double sulfonamide’s dual sulfonyl groups may enable binding to multiple receptor sites, as seen in kinase inhibitors .
  • The target compound’s methoxy and methyl groups could enhance metabolic stability compared to fluorine substituents.

Amide-Functionalized Analogs

Example Compound: N-(2,2-diphenylethyl)-4-methoxy-3,5-dimethyl-N-[2-(methylamino)-2-oxidanylidene-ethyl]benzamide ()

Property Target Compound Benzamide Analog
Core Structure Sulfonamide Benzamide
Hydrogen Bonding Strong (sulfonamide NH/SO₂) Moderate (amide CO/NH)
Molecular Weight ~405.5 g/mol ~497.6 g/mol

Key Differences :

  • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting ionization in physiological conditions.

Preparation Methods

Synthesis of the Amine Intermediate: N-(2-(2-Hydroxyethoxy)-2-(p-Tolyl)Ethyl)Amine

The amine intermediate is synthesized via a two-step process involving nucleophilic substitution followed by reductive amination.

Step 1: Formation of 2-(2-Hydroxyethoxy)-2-(p-Tolyl)Acetaldehyde
p-Tolyl glycidyl ether is reacted with ethylene glycol under acidic conditions to form 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol. Oxidation of the alcohol using pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde.

Step 2: Reductive Amination
The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C. The reaction proceeds via imine formation, followed by reduction to the primary amine.

Key Data:

Parameter Condition Yield (%)
Oxidizing Agent PCC in DCM 78–82
Reducing Agent NaBH3CN in MeOH 65–70
Reaction Time 12–16 hours

Sulfonylation Reaction

The amine intermediate is reacted with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride to form the target sulfonamide.

Procedure:

  • Base Selection: Triethylamine (3 equiv.) in anhydrous dichloromethane (DCM) at 0°C.
  • Reagent Addition: 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride (1.2 equiv.) is added dropwise.
  • Reaction Conditions: Stirred at room temperature for 6–8 hours.

Workup:

  • The mixture is washed with 5% HCl, followed by saturated NaHCO3.
  • The organic layer is dried over MgSO4 and concentrated under reduced pressure.

Key Data:

Parameter Condition Yield (%)
Solvent Dichloromethane 85–90
Temperature 0°C → RT
Purification Column chromatography (DCM/MeOH 95:5) 92–95

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity. Triethylamine outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).

Comparative Solvent Study:

Solvent Dielectric Constant Reaction Yield (%)
DCM 8.93 88
THF 7.58 75
DMF 36.7 62

Temperature and Time

Elevated temperatures (40–50°C) reduce reaction time but risk decomposition. Room temperature balances efficiency and stability.

Purification Techniques

Flash Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh).
  • Eluent: Gradient from DCM to DCM/MeOH (95:5).
  • Purity: >98% (HPLC analysis).

Recrystallization:

  • Solvent System: Ethyl acetate/hexane (1:3).
  • Crystal Quality: Needle-shaped crystals (mp 142–144°C).

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis: Microreactors enhance heat transfer and reduce reaction time (2–3 hours).
  • Cost Analysis:





















    ComponentCost per kg (USD)
    Sulfonyl Chloride1,200
    Amine Intermediate950
    Solvent Recovery85% efficiency

Comparative Analysis with Related Compounds

Compound Key Structural Difference Sulfonylation Yield (%)
N-Benzyl-N-ethyl-4-methoxy-2,5-dimethyl Benzyl/ethyl substituents 82
Target Compound Hydroxyethoxy/p-tolyl groups 88

The hydroxyethoxy group introduces polarity, necessitating modified purification protocols compared to non-polar analogues.

Challenges and Solutions

  • Hydroxyl Group Reactivity: Protection with tert-butyldimethylsilyl (TBDMS) ether during sulfonylation prevents side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
  • Steric Hindrance: Slow addition of sulfonyl chloride (1–2 hours) improves yield by 12–15%.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and functional group protection/deprotection. For example, anhydrous conditions are critical during sulfonation to prevent hydrolysis of sensitive groups (e.g., methoxy or hydroxyethoxy) . Temperature control (e.g., maintaining 0–5°C during acylation) and solvent selection (e.g., dichloromethane for solubility) are pivotal. Catalysts like Lewis acids (e.g., AlCl₃) may enhance electrophilicity in nucleophilic substitutions . Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 3.92 ppm (OCH₃), δ 4.43 ppm (CH₂ in hydroxyethoxy), and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions .
  • IR : Absorbance at ~1150 cm⁻¹ (S=O stretching in sulfonamide) and ~3400 cm⁻¹ (O-H in hydroxyethoxy) validate functional groups .
  • HRMS : Exact mass matching (e.g., [M-H]⁻ at m/z 334.0081) confirms molecular formula .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) guide formulation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) assess degradation. Hydrolysis susceptibility in acidic/basic media (e.g., HCl/NaOH) requires pH-controlled buffers .

Advanced Research Questions

Q. How do modifications to the aromatic rings (e.g., methoxy vs. nitro groups) impact bioactivity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents. For example, replacing methoxy (-OCH₃) with electron-withdrawing nitro (-NO₂) groups alters electronic density, affecting binding to enzymes (e.g., cyclooxygenase) or receptors. Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines vs. recombinant enzymes) or receptor diversity. Cross-validate using orthogonal assays:

  • In vitro : Enzymatic inhibition assays (e.g., IC₅₀ determination).
  • In silico : Molecular docking to compare binding poses across receptor isoforms.
  • In vivo : Pharmacokinetic profiling (e.g., bioavailability in rodent models) .

Q. How can computational modeling predict metabolic pathways and potential toxicity of this compound?

  • Methodological Answer : Use software like Schrödinger’s Metabophore or ADMET Predictor™ to identify metabolic hotspots (e.g., sulfonamide cleavage or hydroxyethoxy oxidation). Molecular dynamics simulations assess interactions with cytochrome P450 enzymes. Validate predictions with LC-MS/MS metabolite profiling .

Contradiction Analysis in Experimental Data

Q. Why might bioactivity results vary between single-receptor vs. multi-receptor assay systems?

  • Methodological Answer : Single-receptor systems (e.g., HEK293 cells expressing a specific GPCR) isolate target interactions but lack physiological complexity. Multi-receptor systems (e.g., primary cell cultures) account for crosstalk but introduce noise. For example, Haddad et al. (2008) found non-overlapping chemical feature clusters in hybrid models due to receptor diversity . Normalize data using Z-score transformations and apply meta-analyses to reconcile differences.

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